molecular formula C10H6ClNO4 B13615541 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid

Cat. No.: B13615541
M. Wt: 239.61 g/mol
InChI Key: PWKZZFZWJCVEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid is a compound that belongs to the indole derivative family Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid typically involves the reaction of 5-chloroisatin with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)acetic acid can be compared to other indole derivatives such as:

This compound stands out due to its unique combination of a chloro group and an acetic acid moiety, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-chloro-2,3-dioxoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4/c11-5-1-2-7-6(3-5)9(15)10(16)12(7)4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKZZFZWJCVEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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